ER-000444793 is classified as a cyclophilin D-independent inhibitor of mPTP. Unlike traditional inhibitors that target cyclophilin D, ER-000444793 operates through a different mechanism, making it a valuable tool for studying mitochondrial function and potential therapeutic applications in conditions where mPTP plays a critical role .
The molecular structure of ER-000444793 has not been explicitly detailed in the provided sources, but it is characterized by specific functional groups that facilitate its interaction with mitochondrial components. The compound's design is crucial for its ability to inhibit mPTP opening without affecting cyclophilin D enzymatic activity, suggesting a unique binding site or mechanism of action .
ER-000444793 primarily engages in reactions that inhibit mPTP opening, which is critical during pathological conditions such as ischemia-reperfusion injury. The compound does not affect ATP synthesis or mitochondrial calcium uptake significantly, indicating its specificity for mPTP modulation rather than general mitochondrial function .
The mechanism of action for ER-000444793 involves its role as an inhibitor of mPTP opening. It operates independently of cyclophilin D, which is significant because many existing inhibitors rely on this pathway. The compound enhances mitochondrial calcium tolerance and prevents the loss of membrane integrity during calcium overload conditions .
While specific physical and chemical properties such as solubility, melting point, or boiling point are not detailed in the sources, it can be inferred that ER-000444793 is designed to be soluble in biological fluids given its application in cellular assays.
ER-000444793 holds promise for various scientific applications, particularly in research focused on mitochondrial dysfunction and related diseases. Its ability to inhibit mPTP opening makes it a candidate for studies involving:
The successful identification of ER-000444793 hinged on a breakthrough methodology: the cryopreservation of functionally intact mitochondria. Traditional mitochondrial isolation protocols necessitated fresh preparations for each experiment, creating a bottleneck for large-scale drug screening. To overcome this, researchers developed a protocol using trehalose as a cryoprotective osmolyte to preserve mitochondrial integrity during freezing and thawing. This method maintained respiratory coupling, ATP synthesis capacity, Ca²⁺ uptake kinetics, and transmembrane potential (ΔΨm) post-thaw, mirroring functionalities observed in freshly isolated mitochondria. Critically, cryopreservation enabled the creation of large, standardized mitochondrial batches, ensuring assay reproducibility essential for HTS campaigns. The protocol emphasized strict temperature control (≤4°C during isolation), rapid processing, and quality validation via measurements of oxygen consumption rates (OCR) and membrane potential before screening deployment [1] [3].
Table 1: Key Parameters of Mitochondrial Cryopreservation Protocol
Parameter | Condition/Outcome | Functional Significance |
---|---|---|
Cryoprotectant | Trehalose | Prevents ice crystal damage, maintains membrane integrity |
Respiratory Coupling | Maintained post-thaw | Indicates intact electron transport chain function |
ATP Synthesis | Preserved | Confirms oxidative phosphorylation capability |
Ca²⁺ Uptake | Retained kinetics | Essential for mPTP induction assays |
ΔΨm | Stable membrane potential observed | Reflects proton gradient and energy coupling efficiency |
Rigorous validation confirmed the suitability of cryopreserved mitochondria for HTS. Respirometric assays using Clark-type electrodes demonstrated preserved State 2, State 3, and State 4o respiration rates, indicating intact complexes of the electron transport chain. Rhodamine-123 fluorescence assays confirmed stable ΔΨm generation and sensitivity to uncouplers (e.g., FCCP). Furthermore, mitochondria exhibited robust Ca²⁺ retention capacity (CRC), a direct measure of resistance to mPTP opening. Immunoblotting for key mitochondrial proteins (e.g., subunits of ATP synthase, VDAC, porin) confirmed minimal proteolytic degradation or loss of membrane integrity during freezing. This comprehensive validation established that cryopreserved mitochondria provided a physiologically relevant and scalable platform for screening compound libraries targeting mPTP [1] [3].
The primary HTS campaign employed a Ca²⁺-induced mitochondrial swelling assay as the phenotypic readout for mPTP inhibition. This assay exploits the phenomenon that mPTP opening causes mitochondrial matrix swelling, leading to a measurable decrease in light scattering (absorbance at 540 nm). Cryopreserved mitochondria were incubated with compounds from large libraries (e.g., > 360,000 compounds), followed by challenge with a standardized, threshold Ca²⁺ load. ER-000444793 emerged as a potent hit, significantly attenuating the rapid decrease in absorbance indicative of swelling.
Secondary validation utilized orthogonal functional assays:
The compound exhibited an IC₅₀ of 2.8 μM in these functional assays, establishing its potency as an mPTP inhibitor [2].
Table 2: Key Validation Assays for ER-000444793 Hit Identification
Assay Type | Principle/Readout | ER-000444793 Activity | Significance |
---|---|---|---|
Ca²⁺-Induced Swelling | Decrease in light scattering (A540) upon mPTP open | Potent inhibition of swelling | Primary HTS phenotypic readout for mPTP inhibition |
Ca²⁺ Retention (CRC) | Extramitochondrial Ca²⁺ fluorescence (e.g., Calcium Green) | Increased Ca²⁺ load threshold for mPTP opening | Confirms desensitization to mPTP triggers |
ΔΨm Depolarization | Fluorescence/Potentiometric shift (e.g., TPP⁺, Safranin O) | Prevention of Ca²⁺-induced ΔΨm collapse | Indicates preservation of bioenergetic function |
A critical step involved differentiating ER-000444793 from classical mPTP inhibitors like Cyclosporin A (CsA), which acts by binding Cyclophilin D (CypD) and inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity. To elucidate the mechanism:
These studies conclusively demonstrated that ER-000444793 inhibits the mPTP through a mechanism independent of CypD binding or inhibition. This CypD-independent action distinguishes it from CsA and suggests it potentially targets core components of the pore or other regulatory elements downstream of CypD [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7